molecular formula C25H32N2O5S B12137206 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one

Cat. No.: B12137206
M. Wt: 472.6 g/mol
InChI Key: UWNPUYYZIRDYDI-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure is a pyrrolin-2-one ring, which contains a nitrogen atom.
    • Attached to the pyrrolin-2-one ring are:
      • A 3,4-diethoxyphenyl group (substituted at positions 5 and 1).
      • An ethylamino group (substituted at position 2).
      • A thienylcarbonyl group (substituted at position 4).
      • A hydroxy group (substituted at position 3).
  • This compound’s intricate arrangement suggests potential biological activity.
  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but one approach involves:
      • Starting with a suitable precursor (e.g., 3,4-diethoxyphenylacetic acid).
      • Introducing the ethylamino group via reductive amination.
      • Cyclizing to form the pyrrolin-2-one ring.
      • Finally, adding the thienylcarbonyl group.
    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

      Oxidation: The hydroxy group can undergo oxidation to form a ketone.

      Reduction: Reduction of the carbonyl group may yield a secondary alcohol.

      Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

      Common Reagents and Conditions:

      Major Products: These reactions can yield various derivatives, each with distinct properties.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).

      Chemistry: Study its reactivity and explore novel synthetic routes.

      Biology: Investigate its interactions with biological targets (receptors, enzymes).

      Industry: Explore applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include:

        N-(3,4-Dimethoxyphenethyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide: .

        4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenylmethanamine: .

        {4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenyl}methanamine: .

    • Highlight the uniqueness of our compound in terms of structure and potential applications.

    Properties

    Molecular Formula

    C25H32N2O5S

    Molecular Weight

    472.6 g/mol

    IUPAC Name

    2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C25H32N2O5S/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)19(16-17)32-8-4)21(24(29)25(27)30)23(28)20-10-9-15-33-20/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3

    InChI Key

    UWNPUYYZIRDYDI-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OCC

    Origin of Product

    United States

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